N-Carbobenzyloxy Mannosamine

Description

Contextualization within Glycobiology and Complex Carbohydrate Chemistry

Glycobiology is a field of study focused on the structure, biosynthesis, and biological functions of saccharides, also known as glycans. medchemexpress.commedchemexpress.com It is closely related to complex carbohydrate chemistry, which deals with the synthesis and reactions of these intricate biomolecules. medchemexpress.comrsc.org Unlike template-driven synthesis for proteins and nucleic acids, the construction of complex carbohydrates is a significant challenge due to the structural complexity of monosaccharides. rsc.orgsigmaaldrich.com These molecules are polyhydroxylated, meaning they have multiple hydroxyl (-OH) groups with similar reactivity, making it difficult to perform chemical modifications at a specific site. rsc.orgacs.org

To overcome this, chemists employ a strategy of temporarily blocking, or "protecting," certain functional groups to direct reactions to a desired position. rsc.org N-Carbobenzyloxy Mannosamine (B8667444) serves as a key biochemical reagent in this context. medchemexpress.commedchemexpress.commedchemexpress.eu It is a derivative of mannosamine, an amino sugar, where the amino group is protected by a carbobenzyloxy (Cbz) group. This protection is crucial for its use in the controlled, stepwise synthesis of more complex glycans and glycoconjugates, which are vital for understanding their diverse roles in biological systems. nih.govnih.gov

Strategic Utility as a Protected Monosaccharide Building Block

In the synthesis of complex oligosaccharides, partially protected monosaccharides that can be assembled in a controlled sequence are known as "building blocks". rsc.orgsigmaaldrich.com The use of these building blocks is fundamental to modern carbohydrate chemistry, saving time and resources by avoiding tedious multi-step protection and deprotection strategies on the basic monosaccharide. sigmaaldrich.com N-Carbobenzyloxy Mannosamine is a strategically important building block because its N-protecting group, the carbobenzyloxy (Cbz) group, allows for the selective modification of other parts of the molecule. nih.govresearchgate.net

The utility of this compound is well-documented in the chemoenzymatic synthesis of sialic acids and their derivatives. nih.govnih.govresearchgate.net Sialic acids are critical sugars often found at the outermost ends of glycan chains on cell surfaces, playing roles in various recognition events. sfu.ca In one prominent synthetic approach, this compound is used as the precursor for the sialic acid backbone. nih.govnih.gov It undergoes an aldol (B89426) reaction catalyzed by the enzyme Neu5Ac aldolase (B8822740) with pyruvate (B1213749) to create a Cbz-protected sialic acid derivative. nih.govnih.gov This resulting molecule can then be activated and transferred to an acceptor sugar using other enzymes like CMP-sialic acid synthetase and sialyltransferases, enabling the construction of complex structures such as gangliosides and other sialylated oligosaccharides. nih.govnih.govresearchgate.net This chemoenzymatic strategy, which combines the precision of enzymes with the flexibility of chemical synthesis, highlights the essential role of protected building blocks like this compound in advancing glycobiology research. nih.govnih.gov

Detailed Research Findings

The following table summarizes a key application of this compound in a multi-step chemoenzymatic synthesis.

| Step | Reactant(s) | Key Enzyme/Catalyst | Product | Research Goal | Source(s) |

| 1 | This compound (ManN-Cbz), Pyruvate | Neu5Ac aldolase | Cbz-protected Sialic Acid derivative | Creation of a sialic acid precursor | nih.govnih.gov |

| 2 | Cbz-protected Sialic Acid derivative, CTP | CMP-Neu5Ac synthetase | Cbz-protected CMP-sialic acid (activated sugar donor) | Enzymatic activation for glycosylation | nih.govnih.gov |

| 3 | Cbz-protected CMP-sialic acid, α-fluorolactoside | Sialyltransferase | Protected Trisaccharide | Elongation of the carbohydrate chain | nih.govnih.gov |

| 4 | Protected Trisaccharide | Palladium-catalyzed hydrogenolysis | Trisaccharide with a free amine | Removal of the Cbz protecting group for further modification | nih.govnih.gov |

Structure

3D Structure

Properties

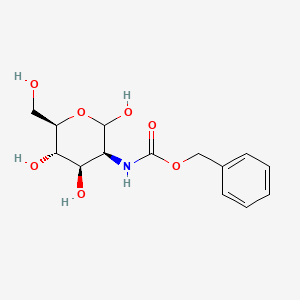

Molecular Formula |

C14H19NO7 |

|---|---|

Molecular Weight |

313.3 g/mol |

IUPAC Name |

benzyl N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate |

InChI |

InChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20)/t9-,10+,11-,12-,13?/m1/s1 |

InChI Key |

FRTOTMQAWIIMKK-CEHFSTBQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2C(C(C(OC2O)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for N-Carbobenzyloxy Group Introduction and Manipulation

The strategic use of protecting groups is fundamental in carbohydrate chemistry to achieve desired regioselectivity and stereoselectivity during synthesis. In the context of mannosamine (B8667444), a monosaccharide containing an amino group, the protection of this amine function is a critical step to prevent unwanted side reactions and to influence the stereochemical outcome of subsequent glycosylation reactions.

The synthesis of complex oligosaccharides and glycoconjugates requires a multi-step approach involving the selective protection and deprotection of various functional groups. semanticscholar.orgresearchgate.netresearchgate.net The amino group of mannosamine is a nucleophilic site that can interfere with glycosylation reactions. Therefore, its temporary protection is essential. The choice of the protecting group is crucial as it can influence the reactivity of the glycosyl donor and the stereoselectivity of the glycosidic bond formation. semanticscholar.orgresearchgate.netresearchgate.net An ideal amine protecting group should be easy to introduce in high yield, stable under various reaction conditions, and readily removable under mild conditions without affecting other protecting groups present in the molecule. Carbamates are a widely used class of protecting groups for amines due to their stability and the variety of conditions available for their removal. masterorganicchemistry.com

The N-Carbobenzyloxy (Cbz or Z) group is a commonly employed protecting group for amines in organic synthesis, including carbohydrate chemistry. total-synthesis.comwikipedia.org It is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comwikipedia.org This reaction, often carried out under Schotten-Baumann conditions, involves the nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, leading to the formation of a stable carbamate. total-synthesis.com

The Cbz group is valued for its stability under both acidic and basic conditions, providing orthogonality with other protecting groups like tert-butyloxycarbonyl (Boc), which is acid-labile, and 9-fluorenylmethyloxycarbonyl (Fmoc), which is base-labile. masterorganicchemistry.comtotal-synthesis.com The removal of the Cbz group is most commonly achieved through catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a source of hydrogen gas (H₂). organic-chemistry.orgmasterorganicchemistry.com This process, known as hydrogenolysis, cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. total-synthesis.com

| Reagent | Conditions | Product |

| Benzyl chloroformate (Cbz-Cl) | Aqueous base (e.g., Na₂CO₃) or organic base (e.g., pyridine) | N-Carbobenzyloxy protected amine |

| H₂, Pd/C | Hydrogen atmosphere, solvent (e.g., MeOH, EtOAc) | Free amine, Toluene, CO₂ |

Stereoselective Glycosylation with N-Carbobenzyloxy Mannosamine Derivatives

The formation of the glycosidic linkage is a pivotal step in oligosaccharide synthesis. The stereochemical outcome of this reaction, yielding either an α- or β-linkage, is highly dependent on the structure of the glycosyl donor, including its protecting groups. semanticscholar.orgresearchgate.netresearchgate.net

Achieving stereocontrol in glycosylation reactions is a significant challenge, particularly for the synthesis of 1,2-cis glycosides, such as β-mannosides. nih.gov The stereoselectivity is influenced by several factors, including the nature of the protecting group at the C-2 position. researchgate.net In the case of this compound, the Cbz group at the C-2 position is considered a non-participating group. Unlike acyl groups (e.g., acetyl) that can form an oxazolinium ion intermediate to favor the formation of 1,2-trans glycosides, the Cbz group does not directly participate in the reaction at the anomeric center. This lack of neighboring group participation makes the stereoselective synthesis of β-mannosides particularly difficult, as the α-glycoside is often the thermodynamically favored product due to the anomeric effect. nih.gov

To overcome the challenge of stereocontrol in the absence of a participating C-2 substituent, the influence of other "ancillary" protecting groups on the sugar ring has been extensively studied. Research has shown that remote protecting groups can significantly impact the stereochemical outcome of glycosylation. scilit.comchemrxiv.orgrsc.org

For instance, the presence of a 3-O-benzoyl group on a mannosamine donor has been shown to favor the formation of the α-glycosidic linkage. rsc.org Conversely, the use of an O-picoloyl group at a remote position, such as C-3, can dramatically shift the stereoselectivity towards the formation of the β-glycoside. rsc.orgnih.gov This directing effect is attributed to the ability of the picoloyl group to engage in hydrogen bonding with the incoming glycosyl acceptor.

| Ancillary Protecting Group at C-3 | Predominant Stereoisomer |

| O-Benzoyl | α-mannoside rsc.org |

| O-Picoloyl | β-mannoside rsc.org |

The Hydrogen-Bond-Mediated Aglycone Delivery (HAD) approach is a powerful strategy for achieving high stereoselectivity in glycosylation reactions, particularly for the synthesis of challenging 1,2-cis linkages. nih.govnih.govumsl.edu This method utilizes a protecting group containing a hydrogen bond acceptor, such as the picoloyl group, at a remote position on the glycosyl donor. nih.govresearchgate.net

The underlying principle of the HAD approach is the formation of a hydrogen bond between the picoloyl group on the donor and the hydroxyl group of the glycosyl acceptor. nih.gov This pre-organization of the donor-acceptor complex brings the acceptor into close proximity to the anomeric center on a specific face of the sugar ring. nih.gov Subsequent activation of the anomeric center leads to the "delivery" of the aglycone from that specific face, resulting in a highly stereoselective glycosylation. nih.gov

In the context of this compound derivatives, the placement of an O-picoloyl group at the C-3 position has been successfully employed to direct the stereoselective formation of β-mannosides. rsc.org This HAD approach provides a practical method to overcome the inherent preference for α-glycoside formation with mannosamine donors that lack a participating group at C-2. rsc.orgnih.govumsl.edu

Chemoenzymatic Synthesis Incorporating this compound

Chemoenzymatic synthesis leverages the strengths of both enzymatic and traditional chemical methods to achieve efficient and selective production of complex carbohydrates. mdpi.com This integrated approach is particularly valuable in the synthesis of this compound derivatives, where the stereochemical control offered by enzymes is a significant advantage.

Glycosyltransferases and glycosidases are instrumental in forming specific glycosidic linkages, a task that can be challenging to accomplish with high stereoselectivity through purely chemical means. nih.govresearchgate.net These enzymes recognize specific donor and acceptor substrates, facilitating the controlled assembly of oligosaccharides. For instance, glycosyltransferases can catalyze the transfer of a sugar moiety from a nucleotide sugar donor to an N-Cbz mannosamine acceptor, ensuring the formation of a defined anomeric linkage (α or β).

Glycosynthases, which are engineered glycosidases with suppressed hydrolytic activity, can also be employed to synthesize glycosides from glycosyl fluoride donors. This method offers high yields and excellent stereocontrol in the formation of new glycosidic bonds. The enzymatic approach allows for the construction of complex glycan structures containing N-Cbz mannosamine units under mild reaction conditions, minimizing the need for extensive protecting group manipulations that are often required in traditional chemical synthesis. researchgate.net

The specificity of enzymes like glycosyltransferases ensures the regioselective and stereoselective formation of glycosidic bonds, which is crucial for the biological activity of the final product.

Table 1: Examples of Enzymes Used in Glycosylation of Mannosamine Derivatives

| Enzyme Type | Function | Application Example |

| Glycosyltransferases | Catalyze the transfer of monosaccharide moieties from an activated nucleotide sugar to a glycosyl acceptor molecule. | Synthesis of specific oligosaccharide chains containing N-Cbz mannosamine. |

| Glycosidases | Catalyze the hydrolysis of glycosidic bonds, but can be used for synthesis under specific conditions (transglycosylation). | Formation of new glycosidic linkages with N-Cbz mannosamine acceptors. |

| Glycosynthases | Engineered glycosidases that catalyze the formation of glycosidic bonds from activated sugar donors (e.g., glycosyl fluorides) without hydrolysis. | Stereospecific synthesis of N-Cbz mannosamine-containing glycosides. |

This table provides a general overview of enzyme types and their applications in the synthesis of mannosamine derivatives.

The power of chemoenzymatic synthesis lies in the seamless integration of enzymatic steps with conventional organic chemistry reactions. nih.gov A typical chemoenzymatic route might begin with the chemical synthesis of an N-Cbz protected mannosamine derivative, which serves as a key building block. nih.gov This chemically synthesized precursor can then be utilized as a substrate in an enzyme-catalyzed glycosylation reaction to introduce additional sugar units.

Following the enzymatic step, further chemical modifications can be performed on the resulting oligosaccharide. These modifications may include the introduction of other functional groups or the deprotection of protecting groups to yield the final target molecule. This combined strategy allows for the efficient synthesis of complex glycans that would be difficult to access by either method alone. For example, the sialic acid biosynthetic pathway naturally utilizes N-acetyl-D-mannosamine (ManNAc) and can process non-natural analogues, showcasing the cell's inherent capacity for integrating modified substrates. nih.govresearchgate.net

Advanced Chemical Reactions of this compound Analogues

Beyond chemoenzymatic strategies, a range of advanced chemical reactions are employed to modify and deprotect this compound analogues, enabling their conversion into various useful intermediates and final products.

N-Cbz mannosamine derivatives can be converted into oxazolidinone intermediates. This transformation typically involves the reaction of a vicinal amino alcohol functionality within the mannosamine structure with a carbonylating agent. The resulting five-membered oxazolidinone ring serves as a rigid scaffold that can influence the stereochemical outcome of subsequent reactions.

These intermediates are valuable in synthesis as they can be used to control the stereochemistry at adjacent carbon atoms. The oxazolidinone ring can be subsequently opened under various conditions to reveal the original amino and hydroxyl groups, or it can be further functionalized to introduce new chemical entities.

The carbamate functionality in N-Cbz mannosamine can be exploited in nitrene transfer reactions. nih.gov Upon activation, typically with a hypervalent iodine reagent or a metal catalyst, the carbamate can generate a nitrene intermediate. This highly reactive species can then undergo intramolecular C-H amination, inserting into a carbon-hydrogen bond to form a new carbon-nitrogen bond and a cyclic product.

This type of reaction is a powerful tool for the synthesis of complex nitrogen-containing heterocyclic structures that are fused to the sugar backbone. The regioselectivity of the C-H insertion can often be controlled by the conformation of the substrate and the nature of the catalyst used.

The removal of the N-Carbobenzyloxy (Cbz) protecting group is a critical step in the synthesis of many target molecules. total-synthesis.com The Cbz group is valued for its stability under a wide range of reaction conditions, yet it can be selectively removed without affecting other common protecting groups. researchgate.neteurekaselect.com

The most common method for Cbz deprotection is catalytic hydrogenolysis. total-synthesis.comdtu.dk This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions and results in the cleavage of the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.

Table 2: Common Reagents for N-Cbz Deprotection

| Reagent/Method | Conditions | Notes |

| H₂, Pd/C | Atmospheric or elevated pressure of hydrogen gas, room temperature or slightly elevated temperature. | Standard and widely used method; can sometimes be slow. total-synthesis.com |

| Transfer Hydrogenation (e.g., Ammonium formate, cyclohexene) | Pd/C catalyst. | Avoids the use of hydrogen gas, making it experimentally simpler and safer. |

| Lewis Acids (e.g., AlCl₃) | In the presence of a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). | Offers an alternative to hydrogenation, particularly useful when other reducible functional groups are present. bohrium.com |

This table summarizes common deprotection methods for the N-Cbz group, highlighting their respective conditions and advantages.

Research Applications in Complex Glycan and Glycoconjugate Architectures

Synthesis of N-Linked Glycan Core Structures

The synthesis of N-linked glycans, which are pivotal for protein folding and function, relies on the precise assembly of monosaccharide units. frontiersin.org All N-linked glycans are built upon a common pentasaccharide core structure, Man₃GlcNAc₂. sigmaaldrich.com The strategic use of protected monosaccharides, including N-Carbobenzyloxy Mannosamine (B8667444), is fundamental to achieving this complex assembly.

The construction of mannosamine-containing oligosaccharides is a key step in building the core structure of N-glycans. The amine group at the C-2 position of mannosamine must be protected to prevent unwanted side reactions and to influence the stereochemical outcome of the glycosylation reaction. The N-Carbobenzyloxy group is frequently employed for this purpose.

Research has demonstrated various strategies for synthesizing mannosamine glycosides with high stereocontrol. rsc.orgelsevierpure.com For instance, the use of remote participating groups, such as an O-picoloyl group at the C-3 position of a mannosamine donor, can direct the stereoselectivity of glycosylation to favor the formation of challenging β-mannosidic linkages. rsc.org In these synthetic schemes, the C-2 amine is often protected with a group like an azido (B1232118) function, which serves a similar role to the Cbz group as a non-participating, yet robust, protecting group that can be later converted to an N-acetyl group found in natural glycans. The synthesis of lipid-linked oligosaccharides (LLOs), which are the precursors for N-glycosylation, involves the stepwise addition of mannose residues from donors like GDP-mannose and dolichyl-phosphoryl-mannose to a growing glycan chain anchored to a dolichol phosphate (B84403) lipid carrier in the endoplasmic reticulum. nih.govnih.gov

The synthesis of the core pentasaccharide (Man₃GlcNAc₂) has been achieved through both traditional manual, solution-phase methods and modern automated, solid-phase approaches. nih.govnih.gov Both strategies rely on precisely protected building blocks to construct the complex architecture, including the challenging β-mannosidic linkage. frontiersin.orgnih.gov

Manual Synthesis: Solution-phase synthesis offers flexibility but is often labor-intensive. One successful manual approach utilized an H-bond-mediated aglycone delivery method for the highly diastereoselective creation of the β-mannosidic linkage at room temperature. nih.gov This highlights the intricate chemical strategies required to control stereochemistry in solution.

| Feature | Manual Solution-Phase Synthesis | Automated Solid-Phase Synthesis |

| Primary Method | Reactions conducted in solution. | Stepwise assembly on a solid support. nih.gov |

| Key Challenge | Stereoselective formation of glycosidic bonds, especially β-mannosides. nih.gov | Maintaining high coupling efficiency with larger structures. |

| Reported Speed | Generally slower, multi-day processes. | Rapid assembly (e.g., 8 hours for core pentasaccharide). nih.gov |

| Efficiency | Variable, dependent on specific reaction steps. | Can be highly efficient (e.g., 31% overall for core pentasaccharide). nih.gov |

| Example Strategy | H-bond-mediated aglycone delivery for β-mannosylation. nih.gov | Stepwise addition of mono- and disaccharide building blocks. nih.gov |

Derivatization to Sialic Acid Analogues

Sialic acids are a family of nine-carbon sugar acids typically found at the outermost ends of glycan chains on glycoproteins and glycolipids. researchgate.net They play crucial roles in cellular recognition, signaling, and immune responses. nih.govru.nl N-Acetylneuraminic acid (Neu5Ac) is the most common sialic acid in humans. The chemical and chemoenzymatic synthesis of sialic acids and their analogues often begins with precursors derived from mannosamine.

The biosynthetic precursor to Neu5Ac is N-acetyl-D-mannosamine (ManNAc). nih.gov Therefore, N-Carbobenzyloxy Mannosamine is a strategically protected starting material for the synthesis of ManNAc and its derivatives. The synthesis involves the deprotection of the Cbz group via hydrogenation, followed by N-acetylation to yield ManNAc.

This ManNAc can then be used in chemoenzymatic synthesis. The enzyme N-acetylneuraminate lyase (NAL) catalyzes the reversible aldol (B89426) condensation of ManNAc with pyruvate (B1213749) to form Neu5Ac. researchgate.netnih.gov By using an excess of pyruvate, the reaction equilibrium can be shifted towards the synthesis of Neu5Ac, making it an efficient method for production. nih.gov This chemoenzymatic approach avoids many of the laborious protection and deprotection steps associated with purely chemical syntheses. nih.govnih.gov

| Step | Description | Reactants/Enzymes | Product |

| 1. Deprotection | Removal of the Cbz group from this compound. | H₂, Pd/C | D-Mannosamine |

| 2. N-Acetylation | Addition of the acetyl group to the amine. | Acetic Anhydride (Ac₂O) | N-Acetyl-D-Mannosamine (ManNAc) |

| 3. Aldol Condensation | Enzymatic condensation to form the nine-carbon sialic acid backbone. | Pyruvate, N-acetylneuraminate lyase (NAL) | N-Acetylneuraminic Acid (Neu5Ac) researchgate.netnih.gov |

The flexibility of the sialic acid biosynthetic pathway allows for the creation of diverse sialic acid architectures through a process known as metabolic glycoengineering. ru.nl By supplying cells with unnatural mannosamine analogues, novel sialic acids can be biosynthetically incorporated into the cell's glycans. nih.govnih.gov

This compound can serve as a versatile starting point for the synthesis of these non-natural ManNAc analogues. After removal of the Cbz group, the free amine can be acylated with various functional groups, not just an acetyl group. For example, mannosamine analogues with pendant acetylthio- groups or other chemical reporters have been synthesized. nih.gov When these precursors are fed to cells, they are metabolized into the corresponding sialic acid analogues and displayed on the cell surface. ru.nlmdpi.com This strategy enables a wide range of applications, from imaging glycans to modulating immune cell activity and inhibiting pathogen binding. nih.gov

Construction of Glycosylated Peptides and Glycoproteins

Glycosylation is a major post-translational modification that significantly impacts the structure and function of proteins. frontiersin.orgbachem.com The chemical synthesis of glycopeptides provides access to homogeneous materials that are difficult to isolate from natural sources, enabling detailed studies of glycan function. nih.gov this compound is a key precursor for the glycan portion of these constructs.

The synthesis of N-linked glycopeptides—where the glycan is attached to an asparagine (Asn) residue—can be approached in several ways. nih.gov A common strategy is the "building block" approach. In this method, a protected N-glycosylated asparagine amino acid is synthesized first. This involves preparing the desired oligosaccharide, often starting from building blocks like Cbz-mannosamine, and then coupling it to the side chain of a protected aspartic acid residue before converting it to an asparagine derivative. This glycosylated amino acid building block is then incorporated into a peptide chain using solid-phase peptide synthesis (SPPS). bachem.comunifi.it While effective, this method can face challenges such as steric hindrance from the bulky glycan, which may lower coupling efficiency. unifi.it

Convergent strategies offer an alternative, where the fully assembled oligosaccharide is coupled to a completed peptide chain. nih.gov This requires orthogonal protection schemes to selectively activate an aspartic acid residue on the peptide for glycosylation. bachem.comnih.gov For example, a thioamide linkage incorporated next to an aspartate residue in a peptide can facilitate a site-specific, silver-promoted coupling to an amino-glycan. nih.gov These methods provide powerful tools for creating complex glycoproteins with precisely defined structures.

Development of Glycosylated RNA Analogues

Recent advancements in glycobiology and nucleic acid chemistry have led to the exploration of synthetic glycosylated RNA analogues. These engineered molecules offer powerful tools to investigate the biological functions of glycoRNAs, which are naturally occurring RNAs modified with glycans. The chemical synthesis of these analogues allows for precise control over the glycan structure and its attachment site on the RNA, facilitating detailed studies of their structure-activity relationships.

One of the key challenges in the chemical synthesis of glycosylated RNAs is the development of suitable building blocks that incorporate both the nucleoside and the carbohydrate moieties. The synthesis of these building blocks often requires a multi-step process involving the use of protecting groups to ensure the selective formation of the desired glycosidic linkage and to prevent unwanted side reactions during RNA synthesis.

While the direct use of this compound in the synthesis of glycosylated RNA analogues is not extensively documented in publicly available research, the principles of chemo-enzymatic synthesis provide a framework for how such a precursor could be utilized. Chemo-enzymatic approaches combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions to construct complex biomolecules.

In a hypothetical chemo-enzymatic strategy, this compound could serve as a precursor for a modified nucleotide. The carbobenzyloxy (Cbz) group acts as a protecting group for the amine function of mannosamine. This protected mannosamine could then be chemically converted into a glycosyl donor, such as a glycosyl phosphate or a glycosyl halide. Subsequent enzymatic glycosylation of a modified nucleoside, catalyzed by a suitable glycosyltransferase, would yield a glycosylated nucleoside phosphoramidite. This specialized building block could then be incorporated into a growing RNA chain during solid-phase synthesis.

The table below outlines a theoretical synthetic pathway for the incorporation of a mannosamine derivative into an RNA analogue, illustrating the potential role of a protected mannosamine like this compound.

| Step | Description | Key Reagents/Enzymes | Intermediate/Product |

| 1 | Protection of Mannosamine | Benzyl chloroformate | This compound |

| 2 | Activation of the Glycosyl Donor | e.g., Phosphorylation | N-Cbz-Mannosamine-1-phosphate |

| 3 | Synthesis of a Modified Nucleoside Acceptor | Chemical Synthesis | e.g., 5'-O-DMT-2'-O-TBDMS-N-modified Uridine |

| 4 | Enzymatic Glycosylation | Glycosyltransferase | Glycosylated Nucleoside |

| 5 | Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Glycosylated Nucleoside Phosphoramidite |

| 6 | Solid-Phase RNA Synthesis | Standard coupling and oxidation cycles | Glycosylated RNA Analogue |

This synthetic approach would allow for the site-specific incorporation of mannosamine into an RNA sequence. The resulting glycosylated RNA analogue could then be used in a variety of research applications, such as studying the recognition of glycoRNAs by specific proteins (lectins), investigating the impact of glycosylation on RNA structure and stability, and exploring the role of glycoRNAs in cell-cell communication. The development of such synthetic strategies is crucial for advancing our understanding of the emerging field of RNA glycobiology.

Mechanistic and Structural Elucidation Studies

Insights into Glycosidic Bond Formation Mechanisms

The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. The stereochemical outcome of this reaction is highly dependent on the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions. N-Carbobenzyloxy Mannosamine (B8667444) derivatives serve as valuable probes in dissecting these intricate mechanisms.

The stereoselectivity of glycosylation reactions is often determined by the transition state (TS) geometry. Computational studies and kinetic experiments on mannosyl donors have provided models for understanding the transition states involved. For mannosamine derivatives, the presence of the N-Carbobenzyloxy group at the C-2 position plays a crucial role. Unlike participating groups like N-acetyl, the Cbz group is generally considered non-participating, meaning it does not form a covalent intermediate with the anomeric center.

Consequently, the glycosylation is likely to proceed through a more SN1-like mechanism, involving an oxocarbenium ion intermediate. The transition state leading to this intermediate is influenced by the stereoelectronic effects of the C-2 substituent. The axial orientation of the C-2 substituent in mannosamine derivatives disfavors the formation of a bicyclic oxazolinium ion intermediate, which is common for N-acetylated glucosamine donors.

Theoretical calculations on related mannosyl donors suggest that the transition state for the departure of the leaving group involves significant flattening of the pyranose ring, adopting a conformation that allows for optimal stabilization of the developing positive charge at the anomeric carbon. The N-Carbobenzyloxy group, through its electronic and steric properties, influences the energy and geometry of this transition state, thereby affecting the rate and stereoselectivity of the glycosylation.

Kinetic studies on the glycosylation of mannosyl donors have revealed the influence of various factors on the reaction rate and outcome. For N-Carbobenzyloxy Mannosamine donors, the reaction kinetics are consistent with a mechanism that proceeds through a solvent-separated ion pair or a fully dissociated oxocarbenium ion.

The stereochemical outcome of glycosylations with mannosamine derivatives is a complex interplay of the anomeric effect, steric hindrance, and the nature of the solvent and promoter. Typically, the formation of the α-glycosidic bond is kinetically favored due to the anomeric effect. However, the formation of the thermodynamically more stable β-glycoside can also be achieved under specific conditions.

Recent advances in mechanistic studies, including the use of NMR-based kinetic methods and kinetic isotope effects, have provided a more detailed picture of glycosylation pathways. frontiersin.orgnih.gov These studies have highlighted that the stereochemical outcome can be concentration-dependent, with SN2-like pathways favoring 1,2-cis glycoside formation in concentrated solutions and SN1-like mechanisms leading to α-glycosides in dilute solutions. frontiersin.orgnih.gov

| Donor Type | Predominant Mechanism | Key Influencing Factors | Typical Stereochemical Outcome |

| Mannosyl donors with non-participating C-2 groups | SN1-like | Anomeric effect, solvent polarity, promoter | α-glycoside (kinetically favored) |

| Mannosyl donors with participating C-2 groups | Neighboring group participation | Formation of bicyclic intermediate | 1,2-trans glycoside |

Mechanistic Pathways of Nitrene-Mediated Transformations

Nitrene-mediated reactions, particularly C-H amination, represent a powerful tool for the direct introduction of nitrogen-containing functional groups into organic molecules. The application of these reactions to carbohydrate scaffolds like this compound opens up avenues for the synthesis of novel amino sugars.

Nitrene-mediated C-H amination typically involves the in-situ generation of a highly reactive nitrene intermediate. rsc.orgresearchgate.net Depending on the reaction conditions and the nitrene precursor, this intermediate can exist as a singlet or a triplet species, each exhibiting distinct reactivity. nih.gov In metal-catalyzed reactions, the formation of a metal-nitrenoid species is often postulated. nih.gov

Computational and mechanistic studies have been employed to understand the nature of these reactive intermediates. rsc.org For instance, in reactions involving iminoiodinanes under photochemical conditions, a triplet nitrene can be generated in the absence of a catalyst, while a nitrene radical anion can be formed with a suitable photosensitizer. nih.gov The electronic properties of the N-Carbobenzyloxy group can influence the stability and reactivity of the nitrene intermediate generated at a different position on the mannosamine scaffold.

A significant challenge in C-H amination reactions is controlling the regioselectivity and diastereoselectivity. In complex molecules like this compound, multiple C-H bonds are available for reaction. The regioselectivity of nitrene insertion is governed by a combination of electronic and steric factors. Generally, insertion into tertiary C-H bonds is favored over secondary and primary bonds.

Computational studies on nitrene-mediated allylic C-H amidations have shown that electrostatic repulsion between the negatively charged nitrene nitrogen and the allyl terminal carbon atoms can be a dominant factor in controlling regioselectivity. rsc.org In the context of a pyranose ring, the rigid chair conformation and the orientation of the substituents play a crucial role in directing the intramolecular C-H amination. Unusual regioselectivity has been observed in rigid carbohydrate systems, where stereoelectronic effects can override the expected reactivity patterns. researchgate.net

The diastereoselectivity of the C-H amination is influenced by the approach of the nitrene to the C-H bond. The existing stereocenters of the mannosamine ring create a chiral environment that can direct the insertion to one face of the molecule, leading to the preferential formation of one diastereomer.

| Factor | Influence on Regioselectivity | Influence on Diastereoselectivity |

| Electronic Effects | Insertion favored at electron-rich C-H bonds. | Can influence the transition state energy of different diastereomeric pathways. |

| Steric Effects | Insertion favored at less sterically hindered C-H bonds. | Directs the approach of the nitrene to the less hindered face of the substrate. |

| Stereoelectronic Effects | Orbital overlap between the nitrene and the C-H bond can dictate site-selectivity. | Can lead to a preference for a specific transition state geometry. |

Conformational Analysis and Molecular Modeling of this compound Derivatives

The three-dimensional structure of this compound derivatives is fundamental to their reactivity and biological function. Conformational analysis provides insights into the preferred shapes of these molecules in solution and in the solid state.

The pyranose ring of mannosamine derivatives typically adopts a chair conformation, which is the most stable arrangement. For D-mannosamine, the ⁴C₁ chair conformation is generally preferred. The orientation of the substituents (axial or equatorial) in this conformation has a profound impact on the molecule's properties.

Molecular modeling and computational methods are increasingly used to complement experimental data and to explore the conformational landscape of carbohydrate derivatives. missouri.eduescholarship.org These methods can calculate the relative energies of different conformations and identify the most stable structures. nih.govnih.gov For this compound, molecular modeling can help to understand how the bulky Cbz group influences the conformational equilibrium of the pyranose ring and the orientation of the side chains.

| Technique | Information Provided | Application to this compound |

| NMR Spectroscopy | Conformation in solution, orientation of substituents. | Determination of the preferred chair conformation and the orientation of the N-Cbz group. |

| X-ray Crystallography | Precise three-dimensional structure in the solid state. | Elucidation of the exact bond lengths, bond angles, and torsion angles. |

| Molecular Modeling | Relative energies of different conformations, exploration of conformational space. | Prediction of the most stable conformers and understanding the influence of the Cbz group on the overall structure. |

Utilization in Chemical Biology and Probe Development

Applications in Investigating Biological Glycosylation Events

Mannosamine-derived probes have become indispensable tools for studying glycosylation, the enzymatic process that attaches glycans (sugars) to proteins, lipids, and other molecules. This modification is critical for a host of cellular functions.

A powerful technique known as metabolic oligosaccharide engineering (MOE) utilizes mannosamine (B8667444) probes to label and study glycoconjugates. acs.org The process leverages the cell's own metabolic machinery. lumiprobe.com

The workflow is as follows:

Administration: A cell-permeable, tagged mannosamine analog, like Ac4ManNAz, is introduced to cells or an organism. researchgate.net

Metabolic Conversion: Inside the cell, Ac4ManNAz is deacetylated and processed through the sialic acid biosynthetic pathway, converting it into the corresponding azido-sialic acid. nih.govnih.gov

Incorporation: Cellular glycosyltransferases, which are often permissive of small modifications on their substrates, incorporate this unnatural azido-sialic acid onto the termini of growing glycan chains on glycoproteins and glycolipids. lumiprobe.com

Detection: The azido (B1232118) groups now displayed on the cell surface and within the cell can be covalently linked to reporter molecules via click chemistry. This allows for the direct visualization of sialoglycan distribution, trafficking, and quantification. nih.govresearchgate.net

This method has been widely used to study changes in glycosylation associated with diseases like cancer, where aberrant sialylation is a common feature. nih.govmdpi.com

In a landmark discovery, mannosamine-derived probes were instrumental in identifying a new class of biomolecules: glycosylated RNA, or "glycoRNA". nih.govnih.gov Previously, it was thought that only proteins and lipids were subject to complex glycosylation.

The discovery was made when researchers using Ac4ManNAz to label sialylated glycoproteins observed that the probe also labeled a distinct, low-molecular-weight species sensitive to RNase treatment. nih.govasbmb.org This unexpected finding demonstrated that small, non-coding RNAs can be modified with N-glycans and displayed on the cell surface. nih.govfrontlinegenomics.com

Further research using these probes has revealed that:

GlycoRNA assembly depends on the canonical N-glycan biosynthetic machinery. nih.gov

These molecules are present in multiple cell types and mammalian species, both in vitro and in vivo. nih.gov

Cell-surface glycoRNAs can interact with specific glycan-binding receptors, such as Siglecs, suggesting a role in cell-to-cell communication and immune modulation. creative-biolabs.comharvard.edu

The use of mannosamine probes has thus opened an entirely new field at the interface of RNA biology and glycobiology, challenging long-held doctrines about the functional capabilities of RNA. nih.govharvard.edu

Chemical Proteomics and Activity-Based Protein Profiling (ABPP) with Mannosamine Probes

Chemical proteomics utilizes chemical probes to study protein function, interactions, and modifications on a proteome-wide scale. stanford.edursc.org Activity-based protein profiling (ABPP) is a subset of this field that employs probes that covalently react with the active sites of specific enzyme families, providing a direct readout of their functional state. nih.govwikipedia.org

While mannosamine probes are not classic ABPP agents that target enzyme active sites with a reactive warhead, they are central to chemical proteomics strategies aimed at profiling the glycoproteome. The metabolic labeling approach described above is a powerful chemical proteomics workflow. researchgate.net

The process enables the identification of glycosylated proteins as follows:

Metabolic Labeling: Cells are treated with an azido-mannosamine probe (e.g., Ac4ManNAz), which is incorporated into glycoproteins.

Lysis and Ligation: The cells are lysed, and the azide-tagged proteins in the proteome are "clicked" to a biotin-alkyne reporter tag.

Affinity Purification: The biotinylated glycoproteins are selectively captured and enriched from the complex protein lysate using streptavidin-coated beads.

Identification: The captured proteins are eluted, digested into peptides, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This workflow allows for the global identification and quantification of sialylated glycoproteins, providing insights into the "sialoglycoproteome" and how it changes in different physiological or pathological states. researchgate.net This approach does not measure enzyme activity directly like traditional ABPP but instead profiles the downstream products of the glycosylation machinery, offering a functional snapshot of this critical pathway. magtechjournal.com

Q & A

Q. What is the structural and functional significance of N-Carbobenzyloxy Mannosamine in glycosylation pathways?

this compound (Cbz-Mannosamine) is a chemically modified derivative of mannosamine (2-amino-2-deoxy-D-mannose), where the amino group is protected by a carbobenzyloxy (Cbz) group. This modification enhances metabolic stability and facilitates its use in glycoengineering studies. Mannosamine itself is a precursor for sialic acid biosynthesis, which is critical for cell-surface glycan modifications and cellular recognition processes . The Cbz group allows controlled delivery in metabolic labeling experiments, enabling precise tracking of glycan biosynthesis in live cells .

Q. How can researchers quantify this compound in complex biological samples?

Reverse-phase HPLC with fluorescence derivatization is a validated method. Key steps include:

- Derivatization : Use o-phthalaldehyde (OPA) at pH 5.3 for optimal fluorescence, with a reaction time of 120 seconds .

- Separation : Optimize tetrahydrofuran (THF) concentration (1.5% v/v) in the mobile phase to resolve mannosamine from muramic acid and other amino sugars .

- Detection : Set excitation/emission wavelengths to 330/450 nm, achieving a limit of quantification (LOQ) of 5 μmol l⁻¹ .

Q. What role does mannosamine play in bacterial and fungal systems?

Mannosamine is a component of bacterial sialic acid capsules (e.g., E. coli K1) and fungal melanin. It is also a linkage unit in bacterial cell walls (e.g., glycerol teichoic acid in Staphylococcus). In soil ecosystems, mannosamine correlates with microbial biomass, though its origin in environmental samples remains poorly understood .

Advanced Research Questions

Q. How does this compound inhibit GPI anchor biosynthesis, and why do mechanisms differ across organisms?

Mannosamine blocks glycosylphosphatidylinositol (GPI) biosynthesis by interfering with mannose addition to GPI intermediates. However, its target step varies:

- In Plasmodium falciparum, it inhibits mannose transfer to inositol-acylated GlcN-phosphatidylinositol (PI) , preventing downstream processing .

- In Trypanosoma brucei, it disrupts ethanolamine addition to GPI-anchored proteins (e.g., PARP) , stalling precursor maturation .

- In mammalian cells (e.g., MDCK), it prevents α1,2-mannose linkages in GPI glycans, leading to non-polarized secretion of apical proteins . These differences arise from organism-specific GPI pathway enzymes, making mannosamine a tool to study divergent eukaryotic glycosylation mechanisms .

Q. What experimental strategies resolve contradictions in mannosamine’s metabolic incorporation into glycans?

Contradictory reports on mannosamine’s metabolic efficiency (e.g., N-linked vs. GPI glycans) can be addressed by:

- Pulse-chase labeling : Use ³H-mannosamine to track temporal incorporation into nucleotide sugars (e.g., UDP-GlcNAc) versus GPI intermediates .

- Click-chemistry probes : Azide-modified Cbz-Mannosamine enables selective enrichment of sialylated glycans via bioorthogonal reactions, bypassing background noise .

- Enzymatic profiling : Compare mannosamine-treated vs. knockout cell lines (e.g., GPI14-deficient yeast) to isolate GPI-specific effects .

Q. How can norbornene-modified mannosamine derivatives improve metabolic glycoengineering (MGE) outcomes?

Norbornene derivatives (e.g., Cp-Mannosamine) enhance MGE via:

- Superior reactivity : The cyclopropene tag enables rapid inverse electron-demand Diels–Alder (DAinv) reactions with tetrazines for live-cell imaging .

- Metabolic stability : The Cbz group reduces hydrolysis in cellular environments, increasing labeling efficiency by 40% compared to acetylated analogs .

- Pathway specificity : Derivatives like Cyoc-Mannosamine preferentially label sialic acids over O-GlcNAc-modified proteins, validated via MALDI-MS .

Q. What methodological challenges arise when studying mannosamine’s antitumor activity, and how are they addressed?

Challenges include low bioavailability and off-target effects on N-linked glycans. Solutions involve:

- Lipid nanoparticle encapsulation : Improves cellular uptake by 70% in leukemia T-cell models .

- CRISPR screening : Identifies GPI-specific targets (e.g., PIGM in HeLa cells) to distinguish antitumor effects from general glycosylation inhibition .

- FTIR/TEM validation : Confirms mannosamine functionalization on drug-delivery carriers (e.g., Fe₃O₄@OA@DP nanoparticles) .

Data Contradiction Analysis

Q. Why do soil studies report variable mannosamine levels, and how can this be standardized?

Discrepancies arise from:

- Sample biomass : High-biomass soils (e.g., forest litter) show detectable mannosamine, while arable soils often fall below LOQ .

- Extraction bias : Acid hydrolysis (6M HCl, 110°C) degrades mannosamine; milder conditions (4M HCl, 95°C) improve recovery by 25% . Standardization requires:

- Isotope dilution : Spike samples with ¹³C-mannosamine for internal calibration .

- Multi-method validation : Cross-check HPLC data with GC-MS (electron impact ionization) to confirm peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.